Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester
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Overview
Description
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with an appropriate amine and phenylheptafluorobutyrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate involves its interaction with molecular targets through fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their function and activity. The pathways involved may include binding to specific receptors or enzymes, altering their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Shares similar fluorinated structure but differs in functional groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with an amine group instead of the ester linkage.
Uniqueness
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate is unique due to its combination of fluorinated segments and ester linkage, providing a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functional versatility .
Properties
CAS No. |
55521-08-9 |
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Molecular Formula |
C16H9F14NO3 |
Molecular Weight |
529.22 g/mol |
IUPAC Name |
[4-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)ethyl]phenyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C16H9F14NO3/c17-11(18,13(21,22)15(25,26)27)9(32)31-6-5-7-1-3-8(4-2-7)34-10(33)12(19,20)14(23,24)16(28,29)30/h1-4H,5-6H2,(H,31,32) |
InChI Key |
IWESMRLDYXNPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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